molecular formula C13H13F2O3P B12562143 Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate CAS No. 183882-31-7

Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate

Cat. No.: B12562143
CAS No.: 183882-31-7
M. Wt: 286.21 g/mol
InChI Key: FYGAMNDVKMWNEC-UHFFFAOYSA-N
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Description

Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate typically involves the reaction of naphthalene derivatives with difluoromethylating agents and phosphonate esters. One common method is the electrophilic fluorination of naphthalen-1-ylmethylphosphonate using difluorocarbene reagents. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize production efficiency and product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted naphthalene compounds. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate involves its interaction with molecular targets through its difluoromethyl and phosphonate groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific chemical reactivity and stability .

Properties

CAS No.

183882-31-7

Molecular Formula

C13H13F2O3P

Molecular Weight

286.21 g/mol

IUPAC Name

1-[dimethoxyphosphoryl(difluoro)methyl]naphthalene

InChI

InChI=1S/C13H13F2O3P/c1-17-19(16,18-2)13(14,15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3

InChI Key

FYGAMNDVKMWNEC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=CC2=CC=CC=C21)(F)F)OC

Origin of Product

United States

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